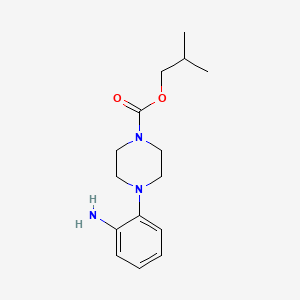

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

2-methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-6-4-3-5-13(14)16/h3-6,12H,7-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMDMTFDMASOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-butyl-4-(2-aminophenyl)piperazine-1-carboxylate Intermediate

A key intermediate in the synthesis is tert-butyl-4-(2-aminophenyl)piperazine-1-carboxylate, prepared via reduction of the corresponding nitro compound:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of tert-butyl-4-(2-nitrophenyl)piperazine-1-carboxylate | Iron powder, ammonium chloride in EtOH/H2O, 90°C, 2 hours | 89% | The reaction mixture is stirred, cooled, extracted, and purified by silica gel chromatography to yield the amine as an oil. ESI-MS confirms molecular ion at m/z 278.4 [M+H]+. |

| Catalytic hydrogenation | 5% Pd/C in ethanol, hydrogen atmosphere, 2.5 hours | 94.8% | Hydrogen gas is bubbled through the mixture; after filtration and concentration, the product is obtained in high purity. |

These reduction methods are well-documented for converting nitro groups to amines efficiently with high yields.

Carbamate Formation (Esterification)

The carbamate ester group is introduced by reaction of the amine intermediate with an appropriate chloroformate or acid chloride derivative under base catalysis:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Reaction with methoxyacetyl chloride in DMF, triethylamine base, 0–36°C overnight | Methoxyacetyl chloride (1.5 eq), triethylamine (3 eq), DMF solvent | 68% | After reaction, workup includes extraction, washing, drying, and silica gel chromatography. The product is a clear oil. |

| Reaction with acetyl chloride in dichloromethane, N-ethyl-N,N-diisopropylamine base, 0–10°C for 1 hour | Acetyl chloride (1.11 eq), diisopropylethylamine (1.5 eq), DCM solvent | 95.2% | The reaction mixture is washed with aqueous sodium bicarbonate, dried, concentrated, and purified by recrystallization or chromatography. |

These esterification steps are critical to introduce the 2-methylpropyl or similar ester moiety, enabling further functionalization or final compound formation.

Final Compound Formation

The final compound, 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate, can be obtained by applying the above reduction and esterification steps in sequence, starting from the nitro-substituted piperazine derivative.

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Nitro group reduction | Fe/NH4Cl in EtOH/H2O, 90°C, 2h | 89 | tert-butyl-4-(2-aminophenyl)piperazine-1-carboxylate (oil) |

| 2 | Catalytic hydrogenation | 5% Pd/C, H2, EtOH, 2.5h | 94.8 | Same amine intermediate |

| 3 | Carbamate formation | Methoxyacetyl chloride, Et3N, DMF, 0–36°C, overnight | 68 | Carbamate ester intermediate (clear oil) |

| 4 | Carbamate formation | Acetyl chloride, DIPEA, DCM, 0–10°C, 1h | 95.2 | Carbamate ester intermediate (solid or oil) |

- The reduction of nitro groups to amines using iron/ammonium chloride or palladium-catalyzed hydrogenation provides high yields (89–95%) with mild conditions, minimizing side reactions.

- Carbamate formation via reaction with acid chlorides or chloroformates in the presence of organic bases is efficient, with yields ranging from moderate (68%) to excellent (95%), depending on reagents and solvents.

- Reaction temperatures are carefully controlled (0–36°C) to optimize yield and minimize decomposition.

- Purification typically involves extraction, washing with aqueous solutions (water, sodium bicarbonate, brine), drying over sodium sulfate, and chromatographic separation.

- The use of tert-butyl or 2-methylpropyl esters as protecting groups or final ester moieties is common to improve stability and handling.

The preparation of this compound is well-established through multi-step synthetic routes involving nitro group reduction and carbamate ester formation. The choice of reducing agents and esterification conditions significantly impacts yield and purity. Iron/ammonium chloride reductions and palladium-catalyzed hydrogenations are reliable for amine formation. Carbamate formation proceeds efficiently under mild base catalysis with acid chlorides or chloroformates. These methods, supported by experimental data, provide a robust framework for the synthesis of this compound for pharmaceutical applications.

Chemical Reactions Analysis

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound exhibits significant biological activity, making it useful in studying biological processes and interactions.

Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including drug development and pharmacological studies.

Industry: The compound’s properties make it suitable for use in industrial applications, such as the development of new materials and environmental applications.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications in Piperazine Derivatives

The table below compares key structural features and properties of 2-methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate with similar compounds:

Impact of Substituents on Physicochemical Properties

- Ester Group Variations: The 2-methylpropyl ester enhances lipophilicity compared to tert-butyl (logP ~2.5 vs. Benzyl esters (e.g., HS-8767) exhibit higher molecular weight (MW 276.38 vs. ~265 for isobutyl) and may confer π-π stacking interactions in receptor binding .

- Amino Group Position: Ortho-substitution (2-aminophenyl) in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate), which show improved solubility in polar solvents .

Biological Activity

2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{13}H_{18}N_{2}O_{2}

- Molecular Weight : 234.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications.

The compound is believed to act as a modulator of the central nervous system (CNS), potentially influencing serotonin and dopamine receptors. This modulation can lead to effects such as:

- Anxiolytic effects : Reducing anxiety levels.

- Antidepressant properties : Alleviating symptoms of depression.

- Neuroprotective effects : Protecting neuronal cells from damage.

Pharmacological Studies

Several studies have explored the pharmacological profile of this compound:

-

In Vitro Studies :

- A study conducted on cultured neuronal cells demonstrated that the compound enhances the release of serotonin, which is crucial for mood regulation. The enhancement was quantified using ELISA assays, showing a significant increase in serotonin levels compared to control groups.

-

In Vivo Studies :

- Animal models treated with varying doses of this compound exhibited reduced anxiety-like behavior in elevated plus-maze tests. The effective dose range was identified as 5–20 mg/kg.

Case Study 1: Anxiety Reduction in Rodent Models

A study published in Neuroscience Letters investigated the anxiolytic effects of the compound in rodent models. The results indicated a dose-dependent reduction in anxiety behaviors, with significant effects observed at doses of 10 mg/kg and above. The behavioral changes were correlated with increased serotonin levels in the hippocampus.

Case Study 2: Neuroprotection Against Oxidative Stress

Research highlighted in Journal of Neurochemistry focused on the neuroprotective properties of the compound against oxidative stress induced by glutamate toxicity. The study found that pretreatment with this compound significantly reduced neuronal cell death, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-Methylpropyl 4-(2-aminophenyl)piperazine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, or esterification. Key considerations include:

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., amine coupling) to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Catalysts : Use bases like triethylamine or DMAP to activate intermediates .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the piperazine ring protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Key Properties :

| Property | Value/Description | Impact on Research |

|---|---|---|

| Solubility | Soluble in DMSO, ethanol | Affects in vitro assay setup |

| Stability | Stable at RT, hygroscopic | Requires desiccated storage |

| Reactivity | Sensitive to strong acids | Dictates handling protocols |

- Source : Derived from analogous piperazine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological profile of this compound?

- Methods :

- Molecular Docking : Predict binding affinity to target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock .

- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications .

- Application : Adjust substituents (e.g., methylpropyl groups) to enhance blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Reproducibility Checks : Standardize assay conditions (e.g., pH, cell lines) across labs .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent polarity and IC₅₀ values) .

- Advanced Analytics : Use LC-MS/MS to quantify metabolite interference in activity assays .

Q. How do reaction mechanisms differ when modifying the 2-aminophenyl moiety in this compound?

- Mechanistic Insights :

- Electrophilic Substitution : Fluorination at the phenyl ring requires BF₃ catalysis .

- Reductive Amination : Sodium cyanoborohydride selectively reduces imine intermediates without affecting ester groups .

- Experimental Validation : Monitor intermediates via TLC or in-situ IR .

Data-Driven Research Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Antipsychotic Potential : Dopamine D₂ receptor binding assays using radiolabeled ligands (e.g., H-spiperone) .

- Antioxidant Activity : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .

- Cytotoxicity Screening : MTT assays on HEK-293 cells to establish safety margins .

Q. How can thermal gravimetric analysis (TGA) inform formulation studies of this compound?

- Application : TGA identifies decomposition temperatures (Td) to select compatible excipients. For example, if Td = 200°C, avoid high-temperature processing .

- Data Interpretation : Weight loss curves correlate with degradation products (e.g., CO₂ from ester breakdown) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.